molecular formula C14H16N4O2 B2658674 1-[4-(1H-pyrazol-1-yl)pyridine-2-carbonyl]piperidin-4-ol CAS No. 1421508-44-2

1-[4-(1H-pyrazol-1-yl)pyridine-2-carbonyl]piperidin-4-ol

Cat. No.: B2658674
CAS No.: 1421508-44-2
M. Wt: 272.308
InChI Key: VLFSQQJOXOOHPO-UHFFFAOYSA-N
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Description

1-[4-(1H-pyrazol-1-yl)pyr

Scientific Research Applications

Synthesis and Biological Activities

  • Antibacterial and Antioxidant Activities : Pyrazole and its derivatives, including structures similar to (4-(1H-pyrazol-1-yl)pyridin-2-yl)(4-hydroxypiperidin-1-yl)methanone, have been synthesized and analyzed for their biological activities. These compounds demonstrate moderate antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as moderate antioxidant activities. The biological activities are further supported by Density Functional Theory (DFT) and molecular docking analyses, which explain the interactions between the synthesized compounds and bacterial enzymes (Golea Lynda, 2021).

  • Antimicrobial Activity : Another study focused on synthesizing a series of derivatives that showed good antimicrobial activity, comparable to that of standard drugs like ciprofloxacin and fluconazole. Notably, compounds containing methoxy groups exhibited high antimicrobial activity, underscoring the potential of pyrazole derivatives in developing new antimicrobial agents (Satyender Kumar et al., 2012).

  • Spin State Behavior and Complex Formation : Research on 4-hydroxy-2,6-di(pyrazol-1-yl)pyridine, a compound structurally related to the target molecule, has led to the synthesis of iron(II) complex salts exhibiting interesting spin-state behavior. This highlights the potential of such derivatives in creating materials with unique magnetic properties (L. J. K. Cook & M. Halcrow, 2015).

  • Hydrogen Bonding Patterns : The study of mono-hydrobromide salts of N,4-diheteroaryl 2-aminothiazoles, including compounds with structural similarities to the target molecule, reveals diverse protonation sites and hydrogen bonding patterns, contributing to our understanding of molecular interactions and crystal engineering (Denise Böck et al., 2021).

Properties

IUPAC Name

(4-hydroxypiperidin-1-yl)-(4-pyrazol-1-ylpyridin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2/c19-12-3-8-17(9-4-12)14(20)13-10-11(2-6-15-13)18-7-1-5-16-18/h1-2,5-7,10,12,19H,3-4,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLFSQQJOXOOHPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C(=O)C2=NC=CC(=C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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